(3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
is a complex organic molecule that contains several heterocyclic moieties, including a tetrazole ring and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain several key features, including the tetrazole and thiadiazole rings, as well as the piperidine ring . These rings are likely to be connected by carbon-carbon bonds, with the tetrazole and thiadiazole rings likely being part of larger aromatic systems .Scientific Research Applications
Tetrazoles are synthetic organic heterocyclic compounds composed of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms. They do not occur naturally but have gained significant attention due to their diverse biological applications, particularly in material and medicinal chemistry . The nitrogen-rich conjugated structure of tetrazoles gives rise to both electron-donating and electron-withdrawing properties.
The parent heterocycle CH₂N₄ can exist in three tautomeric forms:
The first two tautomers possess six π electrons and are aromatic, while the 5H-tautomer is nonaromatic.
Other Useful Applications
Beyond pharmaceuticals, tetrazoles have additional applications:
Mechanism of Action
Target of action
Tetrazoles act as bioisosteres of carboxylic acids due to their near pKa values . They are known to interact with various receptors, which is advantageous for receptor-ligand interactions .
Mode of action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property might influence the compound’s interaction with its targets.
Biochemical pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The specific biochemical pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property might influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with tetrazoles, the effects could be diverse .
Action environment
Environmental factors such as pH and temperature could potentially influence the action, efficacy, and stability of the compound. For example, the stability of the tetrazole ring might be influenced by pH .
properties
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-11-18-19-15(25-11)12-5-7-22(8-6-12)16(24)13-3-2-4-14(9-13)23-10-17-20-21-23/h2-4,9-10,12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHWPWLHOQGLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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